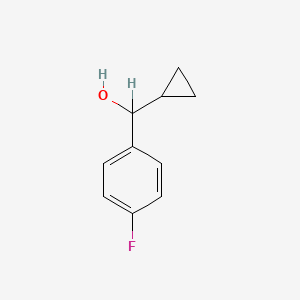

cyclopropyl(4-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJODBWDKPXYVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002856 | |

| Record name | Cyclopropyl(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827-88-3 | |

| Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropyl(4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclopropyl 4 Fluorophenyl Methanol

Classical Reduction Approaches

Classical approaches to synthesizing cyclopropyl(4-fluorophenyl)methanol predominantly involve the reduction of the carbonyl group of cyclopropyl(4-fluorophenyl)ketone. These methods are well-established and widely used due to their reliability and simplicity.

While the heading suggests ester reduction, the direct and common precursor to this compound is the corresponding ketone. The following sections describe the application of borohydride (B1222165) reagents for the reduction of this ketone precursor.

Sodium borohydride (NaBH₄) is a widely utilized reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com Its selectivity allows it to reduce the carbonyl group while typically not affecting less reactive functional groups. The synthesis of this compound can be directly accomplished by the reduction of cyclopropyl (B3062369) 4-fluorophenyl ketone with sodium borohydride. prepchem.com

The reaction is commonly performed in protic solvents such as methanol (B129727) or ethanol (B145695). These solvents not only dissolve the reagents but also participate in the reaction mechanism, providing a proton source for the workup step to yield the final alcohol. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. Subsequent protonation of the resulting alkoxide intermediate by the solvent yields this compound. mnstate.edu While effective, reactions with NaBH₄ can sometimes require specific conditions or activators to enhance reactivity, especially for less reactive ketones. researchgate.netvu.nl

Potassium borohydride (KBH₄) can be used in conjunction with Lewis acids, such as magnesium chloride (MgCl₂), to create a more potent reducing system. While KBH₄ alone can be a sluggish reagent, the addition of MgCl₂ enhances its reducing power. This combination has been effectively used for the reduction of ester carbonyls to alcohols. google.comwipo.int

In a typical procedure documented for a related, complex quinoline (B57606) carboxylate, KBH₄ and MgCl₂ are heated in a solvent like tetrahydrofuran (B95107) (THF) before the substrate is added. google.comresearchgate.net The magnesium ion is thought to coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the hydride attack from the borohydride. This approach allows for reductions under conditions that might otherwise be ineffective. Although documented for an ester, this principle is applicable to the reduction of ketones.

Table 1: Example of KBH₄/MgCl₂ Reduction System Note: The following data is for the reduction of a carboxylate to 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, illustrating the reagent system's conditions. google.com

| Reagent 1 | Reagent 2 | Solvent 1 | Solvent 2 | Temperature | Time (h) | Yield |

| KBH₄ | MgCl₂ | THF | Toluene | 105°C | 10 | >80% |

Diborane (B8814927) (B₂H₆), often used as a complex with tetrahydrofuran (BH₃-THF), is another effective reagent for the reduction of carbonyl compounds. organic-chemistry.org Diborane is particularly known for its ability to reduce carboxylic acids, but it also readily reduces ketones. organic-chemistry.org

A solution of diborane in THF can be generated in situ by reacting sodium borohydride with an acid, such as concentrated hydrochloric acid, in the presence of an alcohol and THF. google.com This generated BH₃-THF solution then serves as the reducing agent. This method has been used to reduce a related ethyl carboxylate to 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol with high yield and purity. google.com The reaction conditions are generally mild, and the process is efficient. google.com The use of pre-formed BH₃-THF or borane-dimethyl sulfide (B99878) (BMS) complexes are also common alternatives. organic-chemistry.org

The hydrolysis of an acetonide is a deprotection step rather than a direct method of synthesis for the target alcohol from a simple precursor. An acetonide, or isopropylidene ketal, is a common protecting group for 1,2- and 1,3-diols, formed by reacting the diol with acetone (B3395972) under acidic conditions. ontosight.aiwikipedia.org This strategy is employed in multi-step syntheses to mask the reactivity of a diol while other chemical transformations are carried out on the molecule. researchgate.net

The removal of the acetonide group to regenerate the diol is typically achieved through acid-catalyzed hydrolysis. wikipedia.org Various acidic reagents, including aqueous solutions of hydrochloric acid, acetic acid, or the use of acidic resins, can be employed for this transformation. tsijournals.com The rate of hydrolysis can be influenced by steric factors, allowing for selective deprotection in molecules with multiple acetonide groups. tsijournals.comresearchgate.net In the context of synthesizing this compound, this method would only be relevant if the synthetic route involved a more complex precursor containing a diol functionality that was protected as an acetonide.

Ester Reduction with Borohydride Reagents

Advanced Synthetic Strategies

Beyond classical reductions, advanced strategies have been developed to afford greater control over the synthesis, particularly concerning stereochemistry. Asymmetric reduction of the prochiral cyclopropyl(4-fluorophenyl)ketone allows for the synthesis of specific enantiomers of the alcohol, which is often crucial for pharmaceutical applications.

One of the most prominent methods for asymmetric ketone reduction is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a borane (B79455) reagent (such as BH₃-THF or BMS) in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. organic-chemistry.orgmdpi.com These catalysts, derived from chiral amino alcohols, create a chiral environment around the ketone, directing the hydride attack from the borane to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess. mdpi.comresearchgate.net

Other advanced catalytic methods involving aryl cyclopropyl ketones include photocatalytic [3+2] cycloadditions, which enable the construction of complex cyclopentane (B165970) structures. nih.gov Furthermore, catalytic formal [3+2] cycloadditions using samarium(II) iodide (SmI₂) have been explored for alkyl cyclopropyl ketones, showcasing modern approaches to manipulate this class of compounds. nih.gov These cutting-edge methods highlight the ongoing development in the synthesis of complex molecules derived from cyclopropyl ketone precursors.

Total Mechano-synthesis Approaches

A novel, three-step total mechanosynthesis route has been developed for a pivotal precursor, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. rsc.org This approach is noted for its eco-friendly reaction conditions, high stepwise efficiency, and potential for large-scale implementation by avoiding bulk solvents. rsc.org The synthesis begins with 4-bromoquinoline (B50189) and proceeds through three distinct mechanochemical steps. rsc.org

The initial step in the total mechano-synthesis involves an extrusive Suzuki–Miyaura coupling. rsc.org This well-established palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-carbon bond. In this sequence, the aryl halide (4-bromoquinoline) is coupled with an appropriate organoboron compound to introduce the 4-fluorophenyl group onto the quinoline core, a foundational transformation for constructing the desired molecular framework.

Following the Suzuki-Miyaura coupling, a mechanochemical Minisci C–H alkylation is employed. rsc.org This radical-based reaction allows for the direct functionalization of a heteroaromatic C-H bond. In this context, the cyclopropyl group is installed onto the quinoline ring system. rsc.org The use of mechanochemistry for this transformation is particularly advantageous, and the versatility of the Minisci reaction under these conditions has been explored for accessing various cyclopropane-bearing pharmaceutical compounds. rsc.org

The final step of this three-part mechanosynthesis is an extrusive oxidative Heck coupling. rsc.org This reaction serves to build the acrylaldehyde side chain onto the 3-position of the quinoline ring, completing the synthesis of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde intermediate. rsc.org This precursor can then be converted to the target methanol compound through subsequent reduction.

Enantioselective Synthetic Routes for Chiral Analogues

The molecular structure of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol (B138573) is chiral. researchgate.netnih.gov Crystallographic studies have confirmed this, revealing that the compound crystallizes with two independent, yet closely similar, molecules in the asymmetric unit. researchgate.netnih.gov As this compound is a building block for Pitavastatin, which itself contains two critical chiral centers, the development of enantioselective synthetic routes is of paramount importance to ensure the stereochemical purity of the final drug. derpharmachemica.com

Strategies for achieving high enantioselectivity often focus on the synthesis of the drug's side chain, which is later coupled with the quinoline core. One patented method involves an asymmetric hydrogenation of a non-chiral ketone using a chiral catalyst to directly generate a chiral alcohol with high enantioselectivity (up to 94.3% ee). google.com This approach creates the necessary stereocenters in the side chain before its condensation with a derivative of the quinoline core, such as 2-cyclopropyl-4-(4-fluorophenyl)-3-quinoline formaldehyde. google.com This method avoids the use of expensive chiral resolving agents, which can lead to the waste of the undesired enantiomer and increase production costs. google.com

Optimization and Scalability in Synthesis

Significant efforts have been directed at optimizing the synthesis of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol to improve yields, purity, and industrial feasibility.

Process Efficiency and Yield Enhancement

Another approach focuses on the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate. By using a diborane-THF solution, generated in situ from sodium borohydride and concentrated hydrochloric acid, as the reducing agent, the ester is efficiently converted to the desired alcohol. google.com This method is noted for its simple operation, low energy consumption, and high product purity. google.com The table below summarizes key findings from optimized processes. google.comgoogle.com

| Method | Key Reagents | Reported Yield | Reported Purity | Reference |

| Two-Step Continuous Process | Zn(OTf)₂, MgCl₂-KBH₄ | >80% (overall) | Not Specified | google.com |

| In Situ Diborane Reduction | NaBH₄, HCl, THF | >95% | >98% | google.com |

The total mechano-synthesis route also demonstrates exceptional stepwise efficiency and a pronounced potential for large-scale implementation, representing a significant advancement in sustainable manufacturing practices for this key intermediate. rsc.org

Impurity Profile Management

Effective management of the impurity profile of this compound is crucial for ensuring its quality and suitability for its intended applications. The nature and quantity of impurities are intrinsically linked to the chosen synthetic methodology. Understanding the potential side reactions and byproducts of each route is the first step in developing control strategies.

The primary synthetic routes to this compound are the reduction of a ketone precursor and the Grignard reaction. Each of these pathways presents a unique set of potential impurities that must be carefully monitored and controlled.

Impurities from the Reduction of Cyclopropyl(4-fluorophenyl)methanone

A common and efficient method for the synthesis of this compound is the reduction of cyclopropyl(4-fluorophenyl)methanone. This transformation is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). masterorganicchemistry.comchemguide.co.uk While generally a clean reaction, several potential impurities can arise.

One of the most common impurities is the unreacted starting material, cyclopropyl(4-fluorophenyl)methanone . The presence of this ketone is often a result of incomplete reduction, which can be caused by insufficient reducing agent, suboptimal reaction temperature, or a shortened reaction time.

Another potential set of impurities arises from the solvent and the workup procedure. If an alcoholic solvent like methanol or ethanol is used, byproducts such as sodium tetraalkoxyborate can be formed. reddit.com During the acidic workup to quench the reaction and protonate the intermediate alkoxide, various inorganic salts are generated, which must be efficiently removed during purification.

Over-reduction is less common with a mild reducing agent like NaBH₄, but with more potent reducing agents or under harsh conditions, side reactions involving the aromatic ring or the cyclopropyl group could theoretically occur, though these are generally considered minor.

Impurities from the Grignard Reaction

An alternative synthetic approach involves the Grignard reaction between a cyclopropylmagnesium halide (e.g., cyclopropylmagnesium bromide) and 4-fluorobenzaldehyde (B137897). While a powerful method for carbon-carbon bond formation, the Grignard reaction is susceptible to several side reactions that can introduce impurities. mnstate.edu

A significant byproduct often observed in Grignard reactions is the formation of a biphenyl-type impurity . In this case, it would be 4,4'-difluorobiphenyl, which can be formed through a coupling reaction between the Grignard reagent and any unreacted aryl halide starting material, a reaction favored by higher temperatures. libretexts.org

Furthermore, impurities can be introduced from the starting materials. For instance, the 4-fluorobenzaldehyde could contain impurities such as 4-fluorobenzoic acid from oxidation, which would react with the Grignard reagent to form a salt and consume the reagent.

Control and Mitigation Strategies

Effective impurity profile management relies on a combination of optimizing reaction conditions and implementing robust purification methods.

For the reduction route, ensuring the complete consumption of the starting ketone is paramount. This can be achieved by using a slight excess of the reducing agent, optimizing the reaction time and temperature, and monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

For the Grignard route, stringent control over the reaction environment is critical. The use of anhydrous solvents, an inert atmosphere (e.g., nitrogen or argon), and high-purity starting materials is essential to minimize the formation of quenching and coupling byproducts. mnstate.edu

Regardless of the synthetic route, a final purification step, such as column chromatography or recrystallization, is typically employed to remove any remaining impurities and isolate this compound of the desired purity. The choice of purification method will depend on the physical properties of the target compound and its impurities.

Below are data tables summarizing the potential impurities for each synthetic route.

Potential Impurities in the Synthesis of this compound

Table 1: Impurities from the Reduction of Cyclopropyl(4-fluorophenyl)methanone

| Impurity Name | Chemical Structure | Origin |

| Cyclopropyl(4-fluorophenyl)methanone | C₁₀H₉FO | Unreacted starting material |

| Sodium tetraalkoxyborate | NaB(OR)₄ | Reaction with alcoholic solvent |

| Inorganic Salts | - | Quenching and workup steps |

Table 2: Impurities from the Grignard Reaction

| Impurity Name | Chemical Structure | Origin |

| 4,4'-Difluorobiphenyl | C₁₂H₈F₂ | Coupling of Grignard reagent and aryl halide |

| Cyclopropane (B1198618) | C₃H₆ | Quenching of Grignard reagent with moisture |

| 4-Fluorobenzoic acid | C₇H₅FO₂ | Impurity in 4-fluorobenzaldehyde starting material |

Structural Characterization and Analysis

Solid-State Structural Investigations

The arrangement of molecules in the crystalline state provides invaluable insight into the non-covalent interactions that govern the physical properties of the compound.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. While a specific, publicly available single-crystal X-ray diffraction study for the parent compound cyclopropyl(4-fluorophenyl)methanol is not readily found in prominent databases, studies on closely related analogs and precursors are common. For instance, the synthesis of this compound is often a step in the creation of more complex molecules, and its structural motifs are well-understood from the X-ray structures of these derivatives.

In a hypothetical diffraction study, key crystallographic data would be collected as shown in the table below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁FO |

| Formula Weight | 166.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value would be determined experimentally |

| b (Å) | Value would be determined experimentally |

| c (Å) | Value would be determined experimentally |

| α (°) | 90 |

| β (°) | Value would be determined experimentally |

| γ (°) | 90 |

| Volume (ų) | Value would be determined experimentally |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | Value would be determined experimentally |

| R-factor | Value would be determined experimentally |

The asymmetric unit of a crystal is the smallest part of the unit cell from which the entire cell can be generated by symmetry operations. It can contain one or more independent molecules. If the asymmetric unit of this compound were to contain more than one molecule (Z' > 1), their conformations could differ slightly due to variations in the local crystal packing environment.

Conformational analysis would focus on the torsion angles between the constituent parts of the molecule, particularly the angles defining the orientation of the phenyl ring relative to the C-O bond and the orientation of the cyclopropyl (B3062369) ring. The flexibility of these bonds allows the molecule to adopt a low-energy conformation that optimizes packing and intermolecular interactions within the crystal lattice.

The hydroxyl (-OH) group is a key feature of the molecule, as it can act as both a hydrogen bond donor and acceptor. This capability is expected to dominate the intermolecular interactions in the crystal structure.

Intermolecular Hydrogen Bonding: It is highly probable that the primary interaction forming the crystal lattice would be O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. These interactions would likely link the molecules into chains or more complex three-dimensional networks. The fluorine atom of the 4-fluorophenyl group is a weak hydrogen bond acceptor and could also participate in weaker C-H···F interactions.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond in this compound is less likely due to the conformational freedom of the molecule. For such a bond to form, the hydroxyl group would need to be oriented in close proximity to an acceptor atom within the same molecule, such as the fluorine atom. However, this would likely create steric strain, making it energetically unfavorable compared to intermolecular bonding.

The precise nature of these hydrogen bonds, including their lengths and angles, would be determined from the single-crystal X-ray diffraction data.

Dihedral Angle Analysis of Aromatic and Alicyclic Rings

A key study provides experimental data on the conformation of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol. nih.gov This molecule shares the core structural motifs of a cyclopropyl group and a 4-fluorophenyl group attached to a central carbon framework. The crystal structure of this compound was determined by X-ray diffraction, revealing the presence of two crystallographically independent molecules in the asymmetric unit. nih.gov

The analysis of this crystal structure provides experimentally determined values for the dihedral angle between the benzene (B151609) (4-fluorophenyl) and cyclopropane (B1198618) rings. In the two independent molecules observed in the crystal lattice, these dihedral angles were found to be 25.9(5)° and 33.9(5)°. nih.gov This indicates a non-coplanar arrangement of the two rings. The deviation from a planar conformation is likely a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the cyclopropyl ring, which would be maximized in a fully coplanar arrangement.

It is important to note that in this particular analogue, both the cyclopropyl and 4-fluorophenyl groups are attached to a bulky quinoline (B57606) ring system. This large, rigid substituent will undoubtedly influence the rotational freedom and preferred conformation around the bonds connecting the rings, and therefore the observed dihedral angles may differ from those in the simpler this compound. However, this data provides the most relevant experimental insight currently available into the likely spatial relationship between the cyclopropyl and 4-fluorophenyl rings in this class of compounds.

The observed non-planar arrangement is a common feature in molecules containing both cyclopropyl and aryl groups linked to a central atom, as it represents a compromise between electronic effects (which may favor some degree of conjugation and planarity) and steric repulsion (which favors a twisted conformation).

Table 3.2.4.1: Experimentally Determined Dihedral Angles in [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol nih.gov

| Parameter | Molecule A | Molecule B |

| Dihedral Angle between Benzene and Cyclopropane Rings | 25.9 (5)° | 33.9 (5)° |

| Dihedral Angle between Benzene and Quinoline Rings | 72.6 (5)° | 76.2 (5)° |

| Dihedral Angle between Cyclopropane and Quinoline Rings | 65.2 (5)° | 66.0 (5)° |

Chemical Reactivity and Mechanistic Studies of Cyclopropyl 4 Fluorophenyl Methanol

The chemical behavior of cyclopropyl(4-fluorophenyl)methanol is dictated by the interplay of its three key structural components: the reactive hydroxymethyl group, the electronically modified fluorophenyl ring, and the strained cyclopropyl (B3062369) ring. Each of these moieties imparts a unique reactivity profile to the molecule, allowing for a range of chemical transformations.

Computational and Theoretical Studies

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand (a small molecule) and a receptor (typically a protein).

In the absence of specific docking studies on cyclopropyl(4-fluorophenyl)methanol, we can look at studies of similar structures. For instance, molecular docking studies on 2-phenylcyclopropylmethylamine (PCPMA) derivatives, which share the phenylcyclopropyl core, have been conducted to understand their binding with dopamine (B1211576) D3 receptors. nih.gov These studies reveal how the cyclopropyl (B3062369) and phenyl groups orient themselves within the receptor's binding pocket to maximize favorable interactions.

For this compound, a hypothetical docking study would likely show the 4-fluorophenyl group engaging in hydrophobic and potentially halogen-bonding interactions within a receptor's active site. The cyclopropyl group, being a rigid and lipophilic moiety, can also contribute to binding affinity by fitting into specific hydrophobic pockets. scientificupdate.com The central methanol (B129727) group is capable of forming crucial hydrogen bonds with amino acid residues like serine, threonine, or tyrosine in a receptor, which can significantly enhance binding affinity.

A study on purine-hydrazone scaffolds as potential EGFR/HER2 inhibitors highlighted the importance of a hydrophobic tail group, which in the case of our subject molecule could be the cyclopropyl and fluorophenyl groups, in occupying hydrophobic regions of the kinase domain. mdpi.com

The binding of a ligand to a receptor can induce conformational changes in the receptor, including shifts in the arrangement of its alpha-helices. The analysis of these interhelical interactions is vital for understanding the mechanism of receptor activation or inhibition.

A hypothetical analysis of this compound binding to a G-protein coupled receptor (GPCR) might reveal that the ligand wedges between transmembrane helices, with the fluorophenyl group interacting with a hydrophobic pocket and the hydroxyl group forming a hydrogen bond network that stabilizes the active or inactive state of the receptor.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. These methods provide fundamental insights into reaction mechanisms and the intrinsic properties of a compound.

DFT calculations are instrumental in elucidating reaction pathways by mapping the potential energy surface and identifying transition states. For example, a DFT study on the phosphine-catalyzed ring-opening reaction of cyclopropyl ketones detailed the energetic favorability of different reaction pathways. rsc.org

For this compound, DFT could be employed to study its synthesis or metabolic degradation pathways. For instance, the reduction of a corresponding ketone to form the methanol could be modeled to understand the stereoselectivity of the reaction. Furthermore, the mechanism of potential enzymatic oxidation of the methanol group could be investigated, identifying the transition state energies and the most likely metabolic products.

A study on the addition of cyclopropyl carbinols to alkenes utilized DFT calculations to create reaction profiles and understand the mechanistic details of the C-C bond formation. researchgate.net

Analysis of the electronic structure provides information about the distribution of electrons in a molecule, which governs its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis, often performed after a DFT calculation, can reveal details about charge distribution, hybridization, and donor-acceptor interactions within the molecule.

For this compound, an NBO analysis would likely show a significant negative charge on the oxygen and fluorine atoms, making them potential sites for electrophilic attack or hydrogen bond donation. The analysis of frontier molecular orbitals (HOMO and LUMO) would indicate the regions of the molecule most likely to be involved in chemical reactions. A combined experimental and quantum chemical analysis of a related compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, utilized DFT to understand its structural and vibrational properties. researchgate.net

The molecular electrostatic potential (MEP) surface would visually represent the electron-rich and electron-poor regions, guiding the understanding of how the molecule would interact with other molecules.

Structure-Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives demonstrated that steric, electrostatic, and hydrophobic fields were crucial for their binding to the D3 receptor. nih.govmdpi.com For a series of compounds including this compound, a QSAR model would be built by calculating various molecular descriptors.

Table 1: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Relevance to this compound |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | The fluorine atom and hydroxyl group create a significant dipole moment. Partial charges on these atoms are important for electrostatic interactions. |

| Steric | Molecular volume, Surface area, Ovality | The size and shape of the cyclopropyl and fluorophenyl groups influence how well the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The cyclopropyl and fluorophenyl groups are hydrophobic, while the methanol group is hydrophilic, leading to an amphipathic character. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule. |

By developing a QSAR model, one could predict how modifications to the this compound structure—for example, changing the substituent on the phenyl ring or altering the linker between the two rings—would affect its biological activity. This predictive capability is invaluable in designing more potent and selective molecules. Further insights into the structure-activity relationship (SAR) of cyclopropylamine (B47189) derivatives have shown that halogenation of the phenyl ring can significantly improve inhibitory activity against certain enzymes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.